2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
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Overview
Description
2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C21H16F3N5O2 and its molecular weight is 427.387. The purity is usually 95%.
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Scientific Research Applications
Radiosynthesis Applications
- Radioligand Imaging : A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, including derivatives designed with a fluorine atom, allows labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET), demonstrating the compound's application in the development of selective radioligands for imaging the translocator protein (18 kDa) with PET (Dollé et al., 2008).
Antimicrobial and Anti-inflammatory Agents
- Antimicrobial and Anti-inflammatory Activities : Various novel synthesized compounds, including selenolo[2,3-c]pyrazoles fused to other heterocyclic rings, demonstrated significant antibacterial, antifungal, and anti-inflammatory activities, highlighting the potential use of these compounds in developing new therapeutic agents (Zaki et al., 2016).
Synthesis of Heterocyclic Compounds
- Electrophilic Substitutions and Novel Pyrazolo[1,5-c] Derivatives : The preparation of a new series of 5-aryl-8-phenylpyrazolo[1,5-c]-1,2,4-triazolo[4,3-a]pyrimidines through reactions with certain electrophilic reagents, contributing to the synthesis of novel heterocyclic compounds with potential chemical and biological importance (Atta, 2011).
Chemical Synthesis and Characterization
- Pyridazin-3-one and 2-Amino-5-arylazopyridine Derivatives : Establishing a general route for the synthesis of novel classes of these derivatives, paving the way for the synthesis of fused azines and exploring their utility in further chemical synthesis and potential applications (Ibrahim & Behbehani, 2014).
Mechanism of Action
Target of Action
The primary targets of this compound are three essential cancer targets: EGFRWT , EGFRT790M , and VGFR2 . These targets are critical in the growth and proliferation of cancer cells, making them important targets for anticancer drugs .
Mode of Action
The compound interacts with its targets by inhibiting their activity . This inhibition disrupts the normal functioning of these targets, leading to changes in the cancer cells that they influence .
Biochemical Pathways
The affected pathways are those regulated by EGFRWT, EGFRT790M, and VGFR2 . These pathways are involved in cell proliferation, survival, and angiogenesis . By inhibiting these targets, the compound disrupts these pathways, leading to downstream effects such as reduced cell proliferation and survival .
Pharmacokinetics
Given its potent inhibitory effects on its targets, it can be inferred that the compound has favorable pharmacokinetic properties that allow it to reach its targets in sufficient concentrations .
Result of Action
The compound’s action results in potent cytotoxicity against cancer cells . Specifically, it has been shown to effectively inhibit tumor growth, strongly induce cancer cell apoptosis, inhibit cell migration, and suppress cell cycle progression leading to DNA fragmentation . These effects contribute to its potent anticancer activity .
Properties
IUPAC Name |
2-(4-methyl-7-oxo-1-phenylpyrazolo[3,4-d]pyridazin-6-yl)-N-[2-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F3N5O2/c1-13-15-11-25-29(14-7-3-2-4-8-14)19(15)20(31)28(27-13)12-18(30)26-17-10-6-5-9-16(17)21(22,23)24/h2-11H,12H2,1H3,(H,26,30) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUMTLIUGHWMGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=CC=C3)CC(=O)NC4=CC=CC=C4C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F3N5O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.